molecular formula C10H11N3O3 B7816854 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid CAS No. 936074-57-6

6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid

Cat. No.: B7816854
CAS No.: 936074-57-6
M. Wt: 221.21 g/mol
InChI Key: VQVZCHZGVFHGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a fused bicyclic core with an oxo group at position 2, amino and methyl substituents at positions 1, 3, and 6, and a carboxylic acid at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research. The compound’s molecular formula is C₁₀H₁₁N₃O₃, with a molecular weight of 221.21 g/mol (derived from analogs in and ). Its synthesis likely involves condensation reactions of substituted uracils or benzimidazole precursors under acidic conditions, as seen in similar pathways ().

Properties

IUPAC Name

6-amino-1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-12-7-3-5(9(14)15)6(11)4-8(7)13(2)10(12)16/h3-4H,11H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVZCHZGVFHGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)O)N)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148456
Record name 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-57-6
Record name 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds similar to 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that these compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The structural characteristics of benzimidazole derivatives often confer antimicrobial activity. Research indicates that modifications to the benzimidazole core can enhance efficacy against bacterial and fungal pathogens .
  • Enzyme Inhibition :
    • This compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it could act on enzymes linked to cancer metabolism or antibiotic resistance mechanisms .

Biochemical Applications

  • Bioconjugation :
    • The carboxylic acid functional group in this compound allows for bioconjugation with various biomolecules, facilitating the development of targeted drug delivery systems or imaging agents in biomedical research .
  • Research Reagent :
    • As a reagent in biochemical assays, this compound can be utilized to study enzyme kinetics or protein interactions due to its ability to modify target proteins selectively .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial uses .
  • Nanotechnology :
    • Research suggests that benzimidazole derivatives can be functionalized to create nanoparticles with specific properties for drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various benzimidazole derivatives, including 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Zhang et al. (2023) evaluated the antimicrobial activity of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The study found that 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context, but it may involve inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The target compound’s functional groups significantly influence its behavior compared to analogs (Table 1):

Compound Substituents Molecular Formula Key Properties
6-Amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid 1,3-dimethyl; 6-amino; 5-carboxylic acid C₁₀H₁₁N₃O₃ Enhanced solubility (polar amino group); moderate lipophilicity (dimethyl groups)
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid () No methyl/amino groups C₈H₆N₂O₃ Lower solubility; higher acidity (unsubstituted core)
6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid () 6-bromo; 1,3-dimethyl C₁₀H₉BrN₂O₃ Increased acidity (electron-withdrawing Br); steric bulk
1-Benzyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid () 1-benzyl; 5-carboxylic acid C₁₅H₁₂N₂O₃ High lipophilicity (benzyl group); reduced hydrogen-bonding capacity
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid () Indole core; 3,3-dimethyl C₁₁H₁₁NO₃ Altered aromaticity (indole vs. benzimidazole); similar logP

Key Observations :

  • Carboxylic Acid : The 5-carboxylic acid group is conserved across analogs, contributing to acidity (pKa ~3–4) and ionic interactions in physiological environments.

Commercial and Research Accessibility

  • The target compound and its analogs (e.g., 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid) are commercially available (), facilitating comparative studies.
  • Brominated and acetylated derivatives () serve as intermediates for further functionalization in drug discovery pipelines.

Biological Activity

6-Amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (often referred to as 6-amino benzimidazole) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

The compound's empirical formula is C10H11N3O3C_{10}H_{11}N_{3}O_{3} with a molecular weight of 221.21 g/mol. Its structure includes a benzimidazole core, which is known for various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit promising anticancer properties. A study demonstrated that certain benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The compound showed an IC50 value of approximately 6.26 μM against HCC827 lung cancer cells in 2D assays, indicating potent antitumor activity .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)Assay Type
6-Amino-1,3-dimethyl-2-oxoHCC8276.262D
6-Amino-1,3-dimethyl-2-oxoNCI-H3586.482D
Other DerivativesVariousVariesVaries

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth in vitro .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

The mechanism through which benzimidazole derivatives exert their biological effects often involves interference with DNA synthesis and repair mechanisms. Specifically, these compounds can bind to DNA and inhibit topoisomerase enzymes, crucial for DNA replication and transcription . Additionally, they may disrupt microtubule formation in cells, leading to apoptosis in cancerous cells.

Case Studies

A notable case study involved the use of a benzimidazole derivative in a preclinical model of breast cancer. The study reported significant tumor reduction in treated mice compared to controls. The researchers observed that the treatment led to increased apoptosis markers within tumor tissues, suggesting that the compound effectively induces cell death in malignant cells .

Preparation Methods

Stepwise Synthesis via Methyl Ester Intermediate

A patent (WO2011099832A2) describes synthesizing analogous benzimidazole-5-carboxylic acids through ester hydrolysis:

  • Methyl ester formation : React 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole with methyl chloroformate.

  • Saponification : Reflux the ester in MeOH/THF with NaOH (1.38 g, 34.70 mmol) at 70°C for 12 hours, followed by acidification with HCl to yield the carboxylic acid (70% yield).

Adaptation for Target Compound :

  • Replace the 2-chloro-6-fluorophenyl group with N1,N3-dimethyl substituents.

  • Use 4-amino-1,3-dimethyl-o-phenylenediamine and 5-carboxybenzaldehyde under polyphosphoric acid (PPA) catalysis.

ParameterValueSource
Yield70–85%
Reaction Time12–24 hours
CatalystPPA or NH4Cl

Weidenhagen Oxidative Cyclization

The Weidenhagen method employs aldehydes and oxidizing agents for benzimidazole formation. For the target molecule, this approach requires introducing methyl and oxo groups post-cyclization.

Oxidative Coupling with Dimethylamine

  • Condensation : React 4-amino-5-nitro-o-phenylenediamine with dimethylglyoxal in ethanol.

  • Oxidation : Use Cu(OAc)₂ (10 mol%) under O₂ atmosphere to form the benzimidazole core.

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (90% yield).

Limitations :

  • Low regiocontrol during dimethylation.

  • Requires protecting the carboxylic acid during oxidation.

Mamedov Heterocycle Rearrangement

This method transforms quinoxalinones into 2-heteroaryl benzimidazoles via acid-catalyzed rearrangement.

Quinoxalinone Precursor Synthesis

  • Quinoxalinone formation : React N1,N3-dimethyl-o-phenylenediamine with ethyl 2-oxoacetate in n-BuOH/H₂SO₄.

  • Rearrangement : Heat at 120°C for 6 hours to yield the benzimidazole-5-carboxylic acid derivative (65% yield).

Advantages :

  • Direct introduction of the 2-oxo group.

  • Compatible with acid-sensitive substituents.

Catalytic Redox Condensation

A Fe/S catalytic system enables one-pot synthesis from nitroarenes and carboxylic acids.

Reductive Cyclization

  • Reactants : 5-nitro-1,3-dimethyl-o-phenylenediamine and 2-oxoglutaric acid.

  • Conditions : Fe/S (1:2 molar ratio) in DMF at 100°C for 8 hours.

  • Yield : 78% after column purification.

Mechanism :

  • Nitro group reduction to amine.

  • Simultaneous cyclization and decarboxylation.

Post-Functionalization Strategies

N-Methylation of Benzimidazole Core

  • Selective Alkylation : Treat 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid with methyl iodide (2 eq) and K2CO3 in DMF at 60°C.

  • Yield : 62% for N1,N3-dimethyl product.

Carboxylic Acid Protection/Deprotection

  • Protection : Convert to methyl ester using SOCl2/MeOH.

  • Deprotection : Hydrolyze with NaOH/THF.

Comparative Analysis of Methods

MethodYieldTimeKey AdvantageLimitation
Phillips-Ladenburg70–85%12–24hHigh regioselectivityRequires pre-substituted acid
Weidenhagen65–78%8–12hOne-pot oxidationLow dimethylation control
Mamedov Rearrangement60–70%6hDirect oxo introductionNarrow substrate scope
Catalytic Redox75–78%8hNo protecting groups neededSensitive to Fe/S ratio

Industrial-Scale Considerations

  • Cost Efficiency : Catalytic redox methods minimize reagent waste.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) is standard.

  • Safety : Hazardous reagents like PPA require controlled handling.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Enzymatic Catalysis : Lipases for selective ester hydrolysis (under investigation) .

Q & A

Basic: What synthetic routes are optimized for preparing 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid?

The compound is synthesized via cyclization of 3,4-diaminobenzoic acid derivatives. A validated method involves refluxing 3,4-diaminobenzoic acid with formic acid in 4N HCl to form the benzimidazole core, followed by methylation using dimethyl sulfate or iodomethane under basic conditions . Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from DMF/acetic acid mixtures . Key challenges include controlling regioselectivity during alkylation and minimizing side reactions via pH optimization.

Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • 1H/13C NMR : Confirm regiochemistry of substitution (e.g., methyl groups at N1 and N3) and hydrogen bonding in the oxo-dihydro moiety (δ ~10–12 ppm for NH) .
  • IR spectroscopy : Detect intramolecular hydrogen bonds (e.g., 3200–3400 cm⁻¹ for N–H stretching) and carbonyl vibrations (1650–1750 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 264.1) and fragmentation patterns to distinguish isomers .

Basic: How is the compound screened for preliminary biological activity in academic settings?

Standard assays include:

  • Antitumor activity : MTT assay against leukemia (e.g., K562 cells) or solid tumors (e.g., HepG2), with IC50 comparisons to cisplatin .
  • Receptor binding : Radioligand displacement assays (e.g., [3H]ICS 205930 for 5-HT3 antagonism), reporting Ki values .
  • Anti-inflammatory potential : COX-2 inhibition via ELISA or carrageenan-induced paw edema models .

Advanced: How do structural modifications (e.g., substituents at N1/N3) impact pharmacological activity?

  • N-Alkylation : Methyl groups at N1/N3 enhance metabolic stability but may reduce solubility. Bulky substituents (e.g., azabicycloalkyl) improve 5-HT3 receptor affinity by aligning with hydrophobic pockets .
  • Carboxylic acid functionalization : Esterification (e.g., ethyl ester) increases bioavailability, while amidation (e.g., hydrazides) enables prodrug strategies .
  • Metal complexation : Transition metals (e.g., Cd(II)) form luminescent complexes with potential applications in bioimaging or catalytic activity .

Advanced: What molecular modeling approaches explain its receptor-binding specificity?

  • Pharmacophore mapping : Align the benzimidazole core and carboxylic acid group with 5-HT3 antagonist pharmacophores (e.g., hydrogen bond acceptors at 2-oxo position and aromatic π-stacking) .
  • Docking studies (AutoDock Vina) : Simulate interactions with receptor tyrosine kinases (e.g., EGFR) or topoisomerase II, emphasizing salt bridges with Arg residues and hydrophobic contacts .
  • QM/MM simulations : Analyze intramolecular hydrogen bonding (e.g., between NH and carbonyl groups) to predict conformational stability in solution .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural verification : Recharacterize batches via X-ray crystallography to confirm purity and stereochemistry .
  • Mechanistic studies : Use siRNA knockdowns or isoform-specific inhibitors (e.g., topoisomerase IIα vs. IIβ) to clarify target specificity .

Advanced: What strategies optimize the compound’s application in materials science (e.g., luminescent probes)?

  • Coordination chemistry : Synthesize lanthanide (e.g., Eu(III)) or transition metal (e.g., Zn(II)) complexes, characterized by fluorescence quenching/enhancement in response to pH or metal ions .
  • Solid-state analysis : Study π-π stacking and hydrogen-bonding networks via XRD to correlate crystal packing with emission properties .

Advanced: How are analytical methods validated for quantifying the compound in complex matrices?

  • HPLC-DAD : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) with LOD < 0.1 µg/mL .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 264→246 for quantification) and deuterated internal standards .
  • Forced degradation studies : Assess stability under heat, light, and oxidative stress (e.g., 30% H2O2) to identify major degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.